

Angelicin: A Technical Guide for Furocoumarin Research

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Compound of Interest

Compound Name: Angelicone

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Angelicin

Angelicin, a naturally occurring angular furocoumarin, is a compound of significant interest in phytochemical and pharmacological research.[1][2] Structurally isomeric to psoralen, angelicin is found in various plant species, notably in the Apiaceae and Fabaceae families.[3] While both angelicin and psoralen are known for their photosensitizing properties, their distinct molecular geometries lead to different biological activities and therapeutic potentials.[4] This guide provides an in-depth overview of angelicin, focusing on its core chemical and biological properties, associated experimental protocols, and mechanisms of action, tailored for researchers initiating studies in the field of furocoumarins.

Core Chemical and Physical Properties

Angelicin, with the chemical formula $C_{11}H_6O_3$ and a molar mass of $186.166 \text{ g}\cdot\text{mol}^{-1}$, presents as pale yellow crystals.[3] Its angular structure, a benzapyran-2-one fused with a furan moiety at the 7,8-position, is a key determinant of its biological activity.[3]

Property	Value	Reference
IUPAC Name	2H-Furo[2,3-h][1]benzopyran-2-one	[3]
CAS Number	523-50-2	[3]
Molar Mass	186.166 g·mol ⁻¹	[3]
Melting Point	134 °C	[3]
Boiling Point	362.6 °C	[3]
logP	1.97	[3]
Maximum Absorption (λ _{max})	300 nm	[3]
Solubility	10 mM in DMSO	[3]

Biological Activities and Efficacy

Angelicin exhibits a broad spectrum of biological activities, making it a versatile molecule for therapeutic investigation. These activities include anti-cancer, anti-inflammatory, pro-osteogenic, and photosensitizing effects.

Anti-Cancer Activity

Angelicin has demonstrated cytotoxic effects against a variety of cancer cell lines. Its primary mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways.[2]

Cell Line	Activity	IC ₅₀ Value	Reference
HeLa (Cervical Cancer)	Cytotoxicity	38.2 μ M	[5]
SiHa (Cervical Cancer)	Cytotoxicity	51.2 μ M	[5]
SH-SY5Y (Neuroblastoma)	Cytotoxicity	49.56 μ M	[6]
Murine gammaherpesvirus 68 (MHV-68)	Inhibition of RTA gene expression	28.95 μ M	[2]

Anti-Inflammatory Activity

Angelicin exerts anti-inflammatory effects primarily through the inhibition of the NF- κ B and MAPK signaling pathways.[1][7] Pre-treatment with angelicin has been shown to significantly downregulate the production of pro-inflammatory cytokines such as TNF- α and IL-6 in LPS-stimulated RAW 264.7 cells.[7]

Pro-Osteogenic and Chondrogenic Effects

Angelicin promotes bone formation by activating key signaling pathways involved in osteoblast differentiation, including the TGF- β /BMP and Wnt/ β -catenin pathways.[2] It has been shown to increase the expression of pro-osteogenic markers.[2]

Photosensitizing Activity

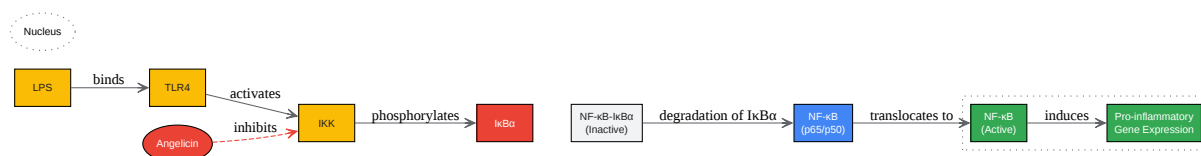
Upon exposure to long-wave UV light, angelicin intercalates into DNA and forms monoadducts with pyrimidine bases, primarily thymine.[3][4] This photo-binding inhibits DNA replication and transcription, forming the basis of its use in photochemotherapy.[3] Unlike psoralen, its angular structure prevents the formation of DNA cross-links, resulting in lower phototoxicity.[4]

Signaling Pathways Modulated by Angelicin

Angelicin's diverse biological effects are mediated through its interaction with several key intracellular signaling pathways.

NF- κ B Signaling Pathway

Angelicin inhibits the canonical NF- κ B pathway by blocking the phosphorylation of I κ B α and the p65 subunit. This prevents the translocation of the p50/p65 heterodimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][8]

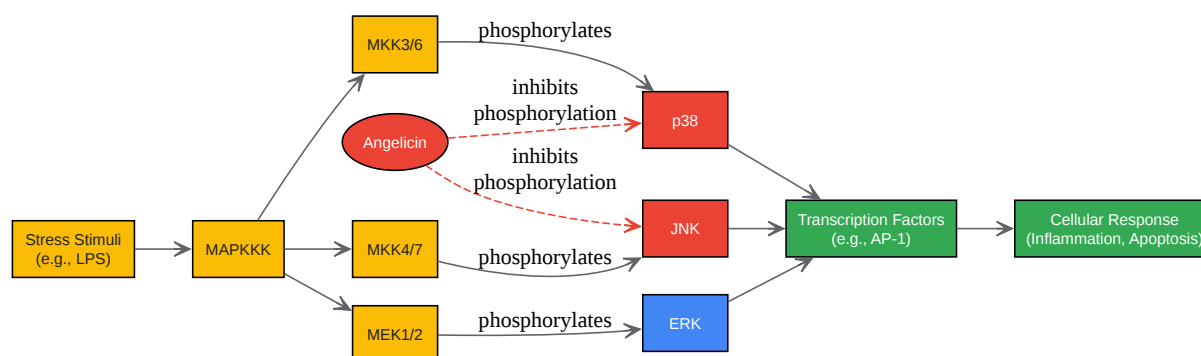


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Caption: Angelicin inhibits the NF- κ B signaling pathway.

MAPK Signaling Pathway

Angelicin has been shown to modulate the MAPK pathway by inhibiting the phosphorylation of p38 and JNK, while its effect on ERK can be cell-type dependent. This inhibition contributes to its anti-inflammatory and anti-cancer properties.[1][8]

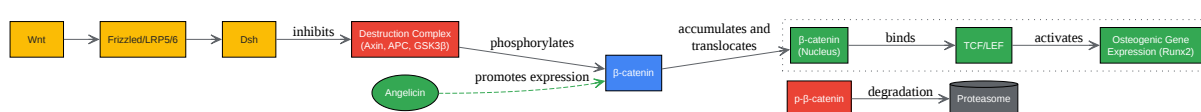


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Caption: Angelicin's modulation of the MAPK signaling pathway.

Wnt/ β -catenin Signaling Pathway

In the context of osteogenesis, angelicin activates the Wnt/ β -catenin pathway. It promotes the expression of β -catenin and its translocation to the nucleus, leading to the transcription of osteogenic genes like Runx2.[9]

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Caption: Angelicin activates the Wnt/ β -catenin pathway in osteogenesis.

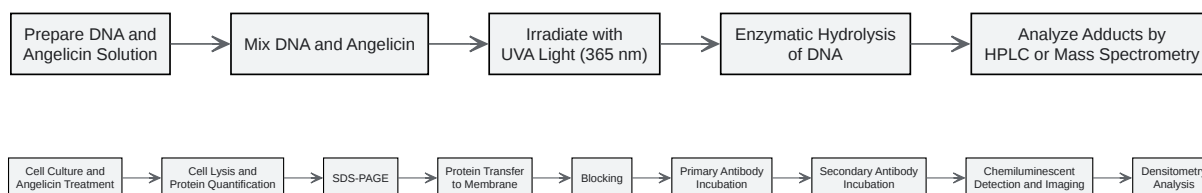
Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of angelicin.

DNA Photo-binding Assay

This protocol details the procedure to assess the formation of angelicin-DNA monoadducts upon UV irradiation.

Workflow:



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